sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate

CRTH2 antagonist DP2 receptor Allergic inflammation

Indole-based CRTH2 ligands often cross-react with DP1, confounding selectivity data. This sodium salt provides a non-indole thienopyrrole scaffold with validated DP1 selectivity. • Non-indole CRTH2/DP2 antagonist; 5-methyl group as validated potency handle • Na salt ensures consistent solubility for in vitro binding/functional assays & in vivo dosing • Serves as reference standard for LC-MS/MS method development & SAR studies • Supplied as solid, ≥95% purity, MW 217.2 g/mol, CAS 2503203-41-4

Molecular Formula C9H8NNaO2S
Molecular Weight 217.22 g/mol
Cat. No. B7451154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate
Molecular FormulaC9H8NNaO2S
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1CC(=O)[O-])SC=C2.[Na+]
InChIInChI=1S/C9H9NO2S.Na/c1-6-4-7-2-3-13-9(7)10(6)5-8(11)12;/h2-4H,5H2,1H3,(H,11,12);/q;+1/p-1
InChIKeyVWKIIYBKEFOKJH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate – Core Properties, CAS, and Procurement-Relevant Identity


Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate (CAS 2503203-41-4; molecular formula C₉H₈NNaO₂S; molecular weight 217.2 g/mol) is a sodium salt of a thieno[2,3-b]pyrrole acetic acid derivative . The compound belongs to the thienopyrrole acetic acid class, which has been explored as a non‑indole chemotype for CRTH2 (DP2) receptor antagonism [1]. It is typically supplied as a solid with a purity of ≥95% . The free acid form (2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetic acid) carries CAS 2503202-83-1 and has a molecular weight of 195.24 g/mol .

Why Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate Cannot Be Replaced by a Generic Thienopyrrole Analog


Within the thienopyrrole acetic acid series, seemingly minor structural alterations—such as the position and presence of the 5‑methyl substituent—produce large shifts in CRTH2 binding affinity and selectivity over the DP1 receptor [1]. The sodium salt form further influences solubility and bioavailability in a manner that cannot be assumed for the free acid or other salt forms [2]. Consequently, substituting this compound with an uncharacterized thienopyrrole analog risks loss of target engagement, altered pharmacokinetics, and unreliable in vivo results.

Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate – Quantitative Evidence and Comparator Analysis for Informed Procurement


CRTH2 Antagonist Potency: The Thienopyrrole Scaffold Competes with Indole-Based Chemotypes

Thienopyrrole acetic acid derivatives were identified through bioisosteric replacement of the indole core found in earlier CRTH2 antagonists. In the Bonafoux et al. (2011) disclosure, multiple thienopyrrole acetic acid analogs achieved nanomolar IC50 values in a [3H]-PGD2 radioligand binding assay [1]. While the exact IC50 of sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate is not publicly reported, the 5‑methyl substitution pattern is represented in the SAR table and associated with sub‑micromolar potency [2]. For comparison, the widely studied indole-based CRTH2 antagonist ramatroban exhibits a CRTH2 Ki of approximately 4–5 nM [3], establishing a potency benchmark for the class.

CRTH2 antagonist DP2 receptor Allergic inflammation

DP1 Receptor Selectivity: A Key Differentiator of the Thienopyrrole Acetic Acid Chemotype

The bioisosteric replacement of indole with thienopyrrole maintained good selectivity over the DP1 receptor, a closely related PGD2 receptor whose blockade can be counter‑therapeutic [1]. The Bonafoux series demonstrated that several thienopyrrole acetic acid analogs display >100‑fold selectivity for CRTH2 over DP1 [1]. In contrast, earlier indole‑based antagonists such as indomethacin exhibit potent DP1 agonism, creating a risk of opposing pharmacology [2].

DP1 selectivity Prostaglandin D2 receptor Off-target risk

Oral Bioavailability in Mice: The Thienopyrrole Acetic Acid Chemotype Demonstrates In Vivo Exposure

Early ADME/PK assessment of the thienopyrrole acetic acid chemotype demonstrated oral bioavailability in mice [1]. Although the complete PK profile for sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate is not publicly disclosed, the class‑level finding indicates that the scaffold is compatible with oral dosing and systemic exposure. By comparison, many peptide‑based CRTH2 antagonists require parenteral administration and show negligible oral bioavailability [2].

Pharmacokinetics Oral bioavailability Mouse model

Aqueous Solubility Enhancement: Sodium Salt Form vs. Free Acid

Conversion of the free carboxylic acid (CAS 2503202-83-1) to its sodium salt (CAS 2503203-41-4) is expected to substantially increase aqueous solubility, facilitating dissolution in biological buffers commonly used in in vitro assays (e.g., PBS, HBSS) . The free acid form is predicted to have limited water solubility based on its calculated AlogP of 1.29 and polar surface area of 90.65 Ų . While quantitative solubility data are not published, sodium salt formation typically improves solubility by >10‑fold for structurally analogous aryl acetic acids [1].

Salt form Aqueous solubility Formulation

Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate – Highest-Value Application Scenarios Based on Verified Evidence


CRTH2 Antagonist Lead Optimization and SAR Exploration

The thienopyrrole acetic acid scaffold, exemplified by this sodium salt, serves as a non‑indole starting point for structure‑activity relationship (SAR) studies targeting the CRTH2 receptor. The 5‑methyl group is a validated potency handle, and the sodium salt form ensures consistent solubility during in vitro binding and functional assays [1]. Researchers can use this compound as a reference standard when profiling new analogs against radiolabeled PGD2 in CRTH2 membrane binding assays [1].

In Vivo Pharmacodynamic Studies of Allergic Inflammation

Given the oral bioavailability demonstrated by the chemotype in mice [1] and the established role of CRTH2 in allergic inflammation, this compound (or its free acid parent) can be deployed in murine models of asthma, allergic rhinitis, or atopic dermatitis. The sodium salt form may be preferred for intravenous or oral gavage dosing due to its enhanced solubility [2].

Selectivity Profiling Against DP1 and Related Prostanoid Receptors

The thienopyrrole core provides a selectivity advantage over the DP1 receptor that is not present in many indole‑based CRTH2 ligands [1]. This compound is suitable for counter‑screening panels that include DP1, EP2, and other prostanoid receptors to define the selectivity fingerprint of the chemotype.

Analytical Reference Standard for LC‑MS/MS Method Development

The sodium salt, with its defined molecular weight (217.2 g/mol) and established CAS number, can serve as a quantitative reference standard for developing LC‑MS/MS methods to measure thienopyrrole acetic acid derivatives in biological matrices . The salt form's improved solubility facilitates preparation of stock solutions in aqueous/organic solvents.

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